molecular formula C12H16O5 B13531761 Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate

Cat. No.: B13531761
M. Wt: 240.25 g/mol
InChI Key: UNANLNXLVVFIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound belonging to the class of dimethoxybenzenes. It is characterized as an extremely weak basic, essentially neutral molecule . With a molecular formula of C12H16O5 and an average molecular weight of 240.255 g/mol, this compound is a key synthetic intermediate or a candidate for biological evaluation in medicinal chemistry research . Its structural features, including the 3,4-dimethoxyphenyl group and the ester functionality, make it a valuable scaffold for the synthesis of more complex molecules. Researchers are exploring derivatives of this compound and its structural analogs for their potential anticancer and anti-inflammatory properties. For instance, related ester derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including SK-MEL-28 (melanoma), KB (nasopharyngeal carcinoma), and BT-549 (breast cancer), and have shown anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) in activated macrophages . Furthermore, structurally similar compounds are subjects of investigation as potent histone deacetylase inhibitors (HDACIs) and for their selective antiproliferative effects on specific cancer cell lines, such as HCT-116 colon cancer cells, while showing less activity on non-cancerous cells . This reagent is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9,13H,6H2,1-3H3

InChI Key

UNANLNXLVVFIDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)OC)O)OC

Origin of Product

United States

Preparation Methods

Carbonyl Addition via Aldol-Type Reaction

A common strategy involves the reaction of methyl phenylacetate derivatives with substituted benzaldehydes under controlled conditions to form the hydroxypropanoate intermediate.

Example procedure (adapted from related syntheses of hydroxypropanoates with phenyl substituents):

  • Methyl phenylacetate or a related ester is deprotonated with a strong base (e.g., sodium hydride or LDA) at low temperature (-78 °C).
  • The resulting enolate is reacted with 3,4-dimethoxybenzaldehyde to form the β-hydroxy ester via an aldol addition.
  • The reaction mixture is quenched with aqueous ammonium chloride solution, extracted with an organic solvent (e.g., diethyl ether), dried, and concentrated to yield the crude hydroxypropanoate ester.

This method provides the hydroxypropanoate backbone with the aromatic substituent intact and is amenable to stereoselective control by choice of base and temperature.

Reduction and Purification Steps

Following the aldol addition, the ester can be selectively reduced or purified:

  • Sodium borohydride reduction in methanol is commonly used to reduce esters or ketones selectively to alcohols, ensuring the hydroxy group is retained at the 2-position.
  • The reaction is typically stirred at room temperature for several hours.
  • Excess reducing agent is quenched with ammonium chloride solution.
  • The product is extracted and purified by silica gel chromatography using solvent mixtures such as n-hexane and ethyl acetate.

This step ensures the formation of the desired methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate with high purity and yield.

Alternative Synthetic Routes

Other methods include:

  • Hydrazinolysis and saponification of related methyl esters to obtain corresponding acids or hydrazides, which can be further modified to yield the target compound.
  • Coupling reactions using carbodiimide-mediated peptide bond formation to attach amino acid derivatives or alkyl amines to the hydroxypropanoate scaffold, though these are more relevant for derivative synthesis than the parent ester.
  • Catalytic hydrogenation for debenzylation or other protective group removal steps when protecting groups are used on the aromatic ring.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Purpose Notes Reference
Aldol addition Methyl phenylacetate, 3,4-dimethoxybenzaldehyde, LDA or NaH, -78 °C Formation of β-hydroxy ester Low temperature controls stereochemistry
Quenching and extraction Saturated NH4Cl solution, diethyl ether Reaction quench and isolation Multiple extractions improve purity
Reduction Sodium borohydride in methanol, room temp, 4 h Ester reduction to alcohol Excess NaBH4 quenched with NH4Cl
Purification Silica gel chromatography, n-hexane:ethyl acetate (4:1) Product isolation and purification Yields ~70% reported
Hydrazinolysis (alternative) Hydrazine hydrate in ethanol, reflux 9 h Conversion to hydrazide derivative Useful for derivative synthesis
Saponification (alternative) KOH in 50% aqueous alcohol, 78 °C, 6 h Hydrolysis to carboxylic acid Intermediate for further functionalization

Research Findings and Perspectives

  • The aldol addition approach is robust and widely used for preparing hydroxypropanoate esters with aromatic substituents, including 3,4-dimethoxyphenyl groups.
  • Control of reaction temperature and base choice is critical for stereoselectivity and yield.
  • Sodium borohydride reduction is effective for selective reduction without affecting aromatic methoxy groups.
  • Alternative methods such as hydrazinolysis and saponification provide access to related derivatives but are less direct for the parent methyl ester.
  • The use of protecting groups (e.g., benzyl ethers) may be necessary depending on the substitution pattern and is typically removed by catalytic hydrogenation.
  • Purification by silica gel chromatography with appropriate solvent systems ensures high purity and yield.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential use in the development of pharmaceutical agents, particularly for its possible therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate with key analogs, focusing on structural features, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Source (Evidence ID)
This compound C₁₂H₁₆O₅ 240.25 3,4-dimethoxyphenyl, methyl ester Not explicitly reported
Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate C₁₁H₁₄O₅ 226.23 3,4-dihydroxyphenyl, ethyl ester Antioxidant (DPPH radical scavenging)
(-)-(R)-Methyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate C₁₀H₁₂O₅ 212.20 3,4-dihydroxyphenyl, methyl ester Not explicitly reported
Methyl 3-(4-nitrophthalimide)-3-(3,4-dimethoxyphenyl)-propanoate C₂₁H₁₉N₃O₈ 441.39 4-nitrophthalimide, dimethoxyphenyl Uterus-relaxant (potent tocolytic)

Key Observations :

  • Pharmacophore Modifications : The addition of a nitro-phthalimide group (e.g., in ’s thalidomide analog) introduces significant anti-contractile activity in uterine tissue, highlighting the role of electron-withdrawing groups in modulating biological targets .
Pharmacological Activity Comparison
  • Antioxidant Activity: Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate demonstrated superior DPPH radical scavenging activity compared to Danshensu (a natural phenolic acid), attributed to its dihydroxyphenyl moiety .
  • Anti-Tuberculosis Activity: A structurally related benzophenone, methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate, exhibited anti-tuberculosis activity (MIC < 10 µg/mL), with enhanced efficacy when combined with gallic acid . This suggests that hydroxyl-rich analogs may synergize with phenolic acids for antimicrobial applications.
  • Tocolytic Activity: Thalidomide analogs with 3,4-dimethoxyphenyl groups (e.g., 4NO₂PDPMe) showed potent uterus-relaxant effects, likely mediated by calcium channel modulation . The dimethoxyphenyl group in this compound may similarly interact with smooth muscle targets, though this remains untested.
Physicochemical Properties
  • Molecular Weight: this compound (240.25 g/mol) is heavier than its dihydroxyphenyl analog (212.20 g/mol) , which may affect membrane permeability.

Biological Activity

Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy-substituted phenyl group and a hydroxypropanoate moiety. The structural formula can be represented as follows:

C12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5

This compound belongs to the class of esters and exhibits various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid, which may then interact with enzymes or receptors. The methoxy groups on the phenyl ring enhance the compound's lipophilicity, potentially increasing its bioavailability and binding affinity to target sites.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10.78 μg/mL against P388 leukemia cells .

Antimicrobial Activity

The compound has also shown antimicrobial effects. It was tested against several bacterial strains, including Staphylococcus epidermidis, where it displayed a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

StudyFocusFindings
Study AAntitumor ActivityIC50 = 10.78 μg/mL against P388 leukemia cells
Study BAntimicrobial ActivityMIC = 1,000 μg/mL against Staphylococcus epidermidis
Study CEnzyme InteractionInvestigated enzyme-catalyzed reactions

Q & A

Basic: What are the optimized synthetic routes for Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of structurally similar esters, such as Methyl 3-(3,4-dimethoxyphenyl)propanoate, involves esterification or condensation reactions. For example, in the synthesis of Methyl 3-(3,4-dimethoxyphenyl)propanoate (compound 9 ), ferulic acid derivatives are reduced and esterified using catalysts like Pd/C under hydrogenation conditions . Key factors include:

  • Catalyst selection : Pd/C or PtO₂ for hydrogenation.
  • Solvent : Methanol or ethanol for esterification.
  • Temperature : Room temperature for reduction; reflux for esterification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients).
    A table of reaction conditions and yields for analogous compounds is provided below:
Reagent SystemTemperatureYield (%)Reference
Pd/C, H₂, MeOHRT85
DCC/DMAP, DMF0°C → RT72

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • MS (Mass Spectrometry) : High-resolution MS (e.g., m/z 340 [M⁺] for related dimethoxyphenyl esters) confirms molecular weight .
  • Elemental Analysis : Combustion analysis (e.g., C: 70.58%, H: 5.92%) validates purity .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ 3.8–3.9 ppm, hydroxy protons at δ 5.2–5.5 ppm) .
  • X-ray Crystallography : For absolute configuration determination (e.g., isopropyl analogs in ).

Basic: How can researchers purify this compound to >95% purity?

Methodological Answer:

  • Chromatography : Use silica gel columns with gradients of hexane/ethyl acetate (e.g., 3:1 → 1:2) .
  • Recrystallization : Ethanol/water mixtures for hydroxy-containing esters (e.g., 85% recovery) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to resolve polar impurities .

Advanced: How does the hydroxy group in this compound influence its stability under acidic/basic conditions?

Methodological Answer:
The β-hydroxy ester moiety is prone to hydrolysis or elimination. To assess stability:

  • Accelerated Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor via HPLC .
  • Mechanistic Insight : Under acidic conditions, protonation of the hydroxy group may lead to lactone formation; basic conditions promote saponification of the ester .

Advanced: What mechanistic insights explain stereoselectivity in the synthesis of this compound?

Methodological Answer:
Stereoselectivity arises from:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric hydrogenation .
  • Steric Effects : Bulky groups (e.g., 3,4-dimethoxyphenyl) favor specific transition states. For example, in isopropyl ester analogs, the 2-hydroxy configuration is stabilized by intramolecular H-bonding .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with CYP enzymes (e.g., CYP3A4) based on analogs like (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid .
  • QSAR : Correlate logP (calculated via ChemDraw) with bioavailability scores (e.g., 0.56 for related compounds ).
  • MD Simulations : Assess blood-brain barrier permeability using PAMPA assays .

Advanced: Are there contradictions in reported biological data for structurally similar compounds?

Methodological Answer:
Yes. For example:

  • CYP Inhibition : (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid shows no CYP inhibition, but its methyl ester may exhibit altered pharmacokinetics due to esterase susceptibility .
  • Bioavailability : High GI absorption (e.g., 95% for dihydroxyphenyl analogs) vs. low BBB penetration (logBB < -1) . Resolve via in vivo PK/PD studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.